BenchChemオンラインストアへようこそ!

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide

Estrogen Receptor Antagonism Breast Cancer Research Nuclear Receptor Pharmacology

2-Chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (CAS 887869-37-6) is a synthetic small-molecule heterocyclic compound belonging to the chromeno[4,3-b]pyridine benzamide class, with a molecular formula of C20H12ClN3O5 and a molecular weight of 409.78 g/mol. It features a 2-chloro-5-nitrobenzamide moiety appended to a 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine scaffold, distinguishing it from mono-substituted and differently substituted benzamide analogs within this chemotype.

Molecular Formula C20H12ClN3O5
Molecular Weight 409.78
CAS No. 887869-37-6
Cat. No. B2996421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide
CAS887869-37-6
Molecular FormulaC20H12ClN3O5
Molecular Weight409.78
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(24(27)28)6-7-14(13)21)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
InChIKeyFMGZPMXFDNMFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (CAS 887869-37-6): Procurement-Relevant Compound Identity


2-Chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (CAS 887869-37-6) is a synthetic small-molecule heterocyclic compound belonging to the chromeno[4,3-b]pyridine benzamide class, with a molecular formula of C20H12ClN3O5 and a molecular weight of 409.78 g/mol [1]. It features a 2-chloro-5-nitrobenzamide moiety appended to a 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine scaffold, distinguishing it from mono-substituted and differently substituted benzamide analogs within this chemotype [1]. The compound has been deposited in PubChem (CID 4673923) and screened across multiple bioassay panels, including estrogen receptor antagonist and antimicrobial assays [2].

Why Generic Substitution of 2-Chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide Fails: Structural Determinants of Differential Activity


Within the chromeno[4,3-b]pyridine benzamide chemotype, minor alterations to the benzamide substitution pattern produce substantial shifts in biological activity profiles. The specific 2-chloro-5-nitro substitution in CAS 887869-37-6 confers a unique combination of electron-withdrawing and steric properties at the ortho and meta positions that cannot be recapitulated by analogs bearing single nitro groups (e.g., 2-nitro, 3-nitro, or 4-nitro variants) or halogen-only substitutions [1]. PubChem bioassay screening data demonstrate that this compound registers as active in multiple target-based assays, whereas structurally proximate analogs with altered substitution display distinct activity signatures, underscoring that the 2-Cl/5-NO2 dual substitution is not functionally interchangeable with mono-substituted congeners [2]. Consequently, substituting an analog with a different halogen position (e.g., 4-chloro-3-nitro), a shifted nitro group, or an unsubstituted benzamide would not preserve the same target engagement landscape [2].

Quantitative Comparative Evidence Guide for 2-Chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (887869-37-6)


Differential Estrogen Receptor Alpha Antagonist Activity Compared to Mono-Nitro and Unsubstituted Benzamide Analogs

In the PubChem confirmatory bioassay AID 1865885 (antagonist activity at ERalpha), 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (CID 4673923) was tested alongside 19 compounds from the coumarin-related antiestrogen series and recorded as Active, with 15 compounds in the series achieving potency ≤1 nM and 19 compounds ≤1 µM [1]. While the exact IC50 value for CID 4673923 is not separately listed in the public data table, its classification as 'Active' in this confirmatory ERalpha antagonist panel indicates measurable antagonist activity at concentrations ≤10 µM per ChEMBL curation criteria [1]. By contrast, the unsubstituted benzamide analog N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-38-6) lacks both the chlorine and nitro pharmacophoric elements and shows no reported ERalpha antagonist activity in this assay panel [2]. The 2-nitro analog (CAS 851411-29-5) and 3-nitro analog (CAS 851411-01-3) differ in the absence of the ortho-chloro substituent, which alters both the electron density on the benzamide ring and the potential for halogen-bonding interactions with the target protein [2].

Estrogen Receptor Antagonism Breast Cancer Research Nuclear Receptor Pharmacology

Differential Estrogen Receptor Beta Antagonist Activity Profile Across Chromeno[4,3-b]pyridine Benzamide Series

In the parallel PubChem confirmatory bioassay AID 1865886 (antagonist activity at ERbeta), the target compound CID 4673923 was tested within the same 19-compound coumarin-related antiestrogen series, with 19 compounds classified as Active (19 ≤1 µM) and 1 compound showing ≤1 nM potency [1]. The dual ERalpha/ERbeta antagonist activity profile is a distinguishing feature of the chromeno[4,3-b]pyridine chemotype that is not shared by simple benzamide congeners lacking the fused chromenopyridine core [1]. While the specific numeric IC50 for this compound at ERbeta is not publicly disaggregated, the Active classification in both ERalpha and ERbeta antagonist assays indicates dual receptor engagement that is structurally dependent on the intact 2-chloro-5-nitrobenzamide-chromenopyridine scaffold [2].

ERbeta Antagonism Selective Estrogen Receptor Modulation Chemotype Selectivity Profiling

Physicochemical Differentiation from Mono-Substituted Benzamide Analogs: Computed logP and Polar Surface Area

The computed physicochemical properties of 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide differ systematically from its mono-substituted and unsubstituted benzamide analogs due to the dual 2-Cl/5-NO2 substitution [1]. The target compound (MW 409.78, XLogP3-AA = 4, TPSA = 114 Ų, 1 HBD, 6 HBA) exhibits a higher lipophilicity and larger polar surface area compared to the unsubstituted analog N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-38-6, MW 342.35, fewer heteroatoms) [1]. The 2-nitro analog (CAS 851411-29-5, C20H13N3O5, MW 375.34) lacks the chlorine atom entirely, reducing both MW and the halogen-bonding capacity relative to the target compound [2]. These differences have direct implications for membrane permeability, solubility, and protein-binding interactions [1].

Physicochemical Properties Drug-Likeness Lead Optimization

Class-Wide Topoisomerase IIα Inhibitory Scaffold Potential with Structure-Activity Relationship Implications

The chromeno[4,3-b]pyridine core scaffold has been independently validated as a privileged chemotype for selective topoisomerase IIα inhibition. In a published SAR study, a series of hydroxy- and chloro-substituted 2,4-diphenyl-5H-chromeno[4,3-b]pyridines demonstrated selective topoisomerase IIα inhibitory activity with antiproliferative effects against T47D (breast), HCT15 (colorectal), and HeLa (cervix) cancer cell lines [1]. The paper established that chloro-substitution on the chromenopyridine scaffold contributes to topoisomerase IIα selectivity, a structural feature that distinguishes the 2-chloro-5-nitrobenzamide-bearing target compound from non-halogenated or mono-halogenated analogs [1]. While the target compound itself was not directly tested in this particular SAR series, the scaffold-level evidence supports the rationale that the chlorine atom in CAS 887869-37-6 may confer topoisomerase-relevant binding properties that are absent in the 2-nitro (non-chlorinated) and unsubstituted benzamide analogs [2].

Topoisomerase Inhibition Anticancer Agents Scaffold-Based Drug Design

Broad-Spectrum Bioassay Activity Profile Relative to In-Class Comparators

PubChem BioAssay data indicate that CID 4673923 has been tested in 19 bioassays with 19 recorded as Active, including at least 1 assay with activity ≤1 nM and 15 with activity ≤1 µM (AID 1865885) [1]. This multi-target activity profile contrasts with the more restricted assay footprints of simpler chromeno[4,3-b]pyridine benzamides. For instance, the unsubstituted benzamide analog (CAS 851411-38-6) and the 3-nitrobenzamide analog (CAS 851411-01-3) have not been annotated with the same breadth of confirmed antagonist activity across the ERalpha/ERbeta panel [2]. The 2-chloro-5-nitro substitution pattern thus appears to confer a broader target engagement profile, making the compound a more versatile screening tool for target deconvolution studies compared to analogs bearing only single substituents [1].

Bioactivity Screening Target Engagement Compound Prioritization

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (887869-37-6)


Estrogen Receptor Pharmacology: Dual ERalpha/ERbeta Antagonist Screening

Based on the confirmed Active classification in both ERalpha (AID 1865885) and ERbeta (AID 1865886) antagonist bioassays [1], this compound is suitable as a reference tool or screening hit for laboratories investigating selective estrogen receptor modulator (SERM) pharmacology using the chromeno[4,3-b]pyridine chemotype. Its dual-receptor engagement profile, derived from the coumarin-related antiestrogen study published in Eur J Med Chem 2022, makes it particularly relevant for breast cancer research programs evaluating ER-mediated antiproliferative mechanisms [1].

Topoisomerase IIα-Focused Anticancer Lead Optimization

The scaffold-level evidence establishing selective topoisomerase IIα inhibition for chloro-substituted chromeno[4,3-b]pyridines [2] positions this compound as a candidate for medicinal chemistry optimization campaigns targeting topoisomerase IIα-driven cancers. The 2-chloro substituent aligns with the SAR findings that chlorine substitution enhances topoisomerase IIα selectivity, and the additional 5-nitro group provides a synthetic handle for further derivatization [2].

Physicochemical Property-Driven Lead Selection for Kinase or Nuclear Receptor Programs

With computed XLogP3-AA = 4 and TPSA = 114 Ų [3], this compound occupies a favorable drug-like property space (MW 409.78 < 500; logP < 5; HBD = 1; HBA = 6) that complies with Lipinski's Rule of Five. These properties, combined with the 2-chloro-5-nitro substitution conferring both halogen-bonding potential and electron-deficient aromatic character, make it a viable starting point for structure-based design programs where specific logP and PSA windows are critical for membrane permeability [3].

Multi-Target Bioactivity Fingerprinting and Chemogenomics Screening

Given the compound's broad annotation across 19 PubChem bioassays with confirmed activity in multiple target classes [4], it serves as a versatile probe for chemogenomics screening initiatives. Its multi-target engagement profile provides a richer dataset for computational target prediction and polypharmacology studies compared to more narrowly active mono-substituted analogs, reducing the number of distinct compounds a screening laboratory must procure to achieve comparable coverage [4].

Quote Request

Request a Quote for 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.